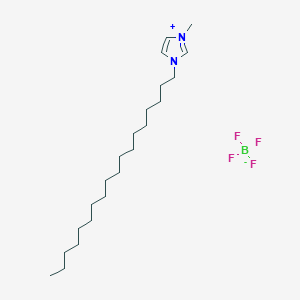

1-Methyl-3-octadecylimidazolium tetrafluoroborate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-octadecylimidazolium tetrafluoroborate is a type of ionic liquid with the empirical formula C12H23BF4N2 . It has a molecular weight of 282.13 and is often used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-octadecylimidazolium tetrafluoroborate consists of a positively charged imidazolium ring (C12H23N2) and a negatively charged tetrafluoroborate ion (BF4) .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-3-octadecylimidazolium tetrafluoroborate are not available, it’s known that ionic liquids like this one can participate in a variety of reactions. For instance, they can act as solvents in lipase-catalyzed kinetic resolution .Physical And Chemical Properties Analysis

1-Methyl-3-octadecylimidazolium tetrafluoroborate is a liquid with a density of 1.12 g/mL at 20 °C . It has a conductivity of 0.43 mS/cm and an electrochemical window of 6.0 V . The melting point is 65 °C .Scientific Research Applications

Phase Transitions

“1-Methyl-3-octadecylimidazolium tetrafluoroborate, >98%” has been noted for its applications in phase transitions . Phase transitions refer to the transformation of matter from one state (solid, liquid, gas) to another. This compound could potentially be used to study these transitions or to induce specific phase transitions in certain materials.

Electrochemical Applications

The compound has an electrochemical window of 6.0 V , which suggests it could be used in electrochemical applications. This could include use in batteries, fuel cells, or other devices that rely on electrochemical reactions.

Biomedical Uses

There is interest in the potential biomedical uses of ionic liquids, including “1-Methyl-3-octadecylimidazolium tetrafluoroborate, >98%”. Understanding their interactions with cellular membranes is crucial for these applications . This compound could potentially be used in drug delivery systems or other biomedical applications.

Mechanism of Action

Target of Action

This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties suggest that the compound could interact with a wide range of biological targets.

Mode of Action

Ionic liquids are known to interact with biological systems in various ways, including disrupting cell membranes, denaturing proteins, and altering enzyme activity . The exact interactions would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Given the broad potential for interaction with biological systems, it’s plausible that this compound could influence multiple pathways, particularly those involving membrane integrity and protein function .

Pharmacokinetics

As an ionic liquid, it’s likely to have low volatility and high thermal stability . These properties could influence its bioavailability and distribution within the body.

Result of Action

Based on the properties of ionic liquids, potential effects could include disruption of cell membranes, denaturation of proteins, and alteration of enzyme activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octadecylimidazolium Tetrafluoroborate. Factors such as temperature, pH, and the presence of other solutes could affect the compound’s solubility, stability, and interactions with biological targets .

Safety and Hazards

properties

IUPAC Name |

1-methyl-3-octadecylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3,4)5/h20-22H,3-19H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMHTCTYQGVABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-octadecylimidazolium tetrafluoroborate, >98% | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)